1-(6-Methylpiperidin-3-yl)prop-2-en-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(6-methylpiperidin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-9(11)8-5-4-7(2)10-6-8/h3,7-8,10H,1,4-6H2,2H3 |
InChI Key |
DOMROAAVUABVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)C(=O)C=C |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. A full analysis would involve a combination of one-dimensional and two-dimensional experiments.
Proton NMR (¹H-NMR) Analysis
¹H-NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(6-Methylpiperidin-3-yl)prop-2-en-1-one, a hypothetical ¹H-NMR spectrum would be expected to show distinct signals corresponding to the protons of the vinyl group (prop-2-en-1-one moiety) and the protons on the 6-methylpiperidine ring. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would be crucial for confirming the structure.
Table 1: Expected ¹H-NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|
Carbon-13 NMR (¹³C-NMR) Analysis
¹³C-NMR spectroscopy detects the carbon nuclei within a molecule, providing information on the number and types of carbon atoms (e.g., C=O, C=C, C-N, C-C, CH₃). The spectrum for this compound would be expected to display signals for the carbonyl carbon, the two vinyl carbons, and the distinct carbons of the 6-methylpiperidine ring.
Table 2: Expected ¹³C-NMR Data
| Chemical Shift (δ) ppm | Assignment |
|---|
Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the piperidine (B6355638) ring and the vinyl system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the prop-2-en-1-one group to the piperidine ring at the correct position (C3).
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the presence of specific functional groups. For the target molecule, key absorption bands would be expected for the C=O (amide carbonyl) stretching, C=C (alkene) stretching, and N-H or C-H stretching and bending vibrations.
Table 3: Expected FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, and is particularly sensitive to non-polar bonds. It would be useful for confirming the C=C bond of the acryloyl group and the skeletal vibrations of the piperidine ring.
Table 4: Expected Raman Spectroscopy Data
| Raman Shift (cm⁻¹) | Vibration Type |
|---|
Further research and publication of experimental data are required to fully elucidate and confirm the structural characteristics of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry provides a highly accurate mass measurement, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula. For this compound (C₉H₁₅NO), HR-MS would be used to confirm its exact mass. The theoretical monoisotopic mass would be calculated and compared to the experimentally measured value to validate the molecular formula.
Table 1: Hypothetical HR-MS Data for C₉H₁₅NO
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₅NO |
| Theoretical Exact Mass | 153.1154 u |
| Ion Adduct (e.g., [M+H]⁺) | 154.1226 u |
| Measured m/z (Hypothetical) | 154.1223 u |
| Mass Error (Hypothetical) | < 5 ppm |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, the basic nitrogen atom in the piperidine ring would readily accept a proton, making it highly suitable for positive-ion mode ESI-MS. The primary ion observed would be expected at an m/z corresponding to the protonated molecule (C₉H₁₅NO + H)⁺.
Liquid Chromatography-Mass Spectrometry (LC-MS-MS)
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. Tandem mass spectrometry (MS-MS) involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). This technique is crucial for structural confirmation and quantification in complex mixtures. The fragmentation pattern would provide information about the molecule's structure, with expected cleavages occurring at the amide bond and within the piperidine ring.
Table 2: Hypothetical LC-MS-MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |
| 154.1 | 98.1 | C₃H₄O | Loss of the acryloyl group |
| 154.1 | 55.1 | C₆H₁₀N | Acryloyl cation fragment |
| 98.1 | 83.1 | CH₃ | Loss of the methyl group from the protonated methylpiperidine fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the energy required to promote electrons to higher energy orbitals. The structure of this compound contains an α,β-unsaturated ketone, which is a chromophore. This conjugated system is expected to give rise to two primary electronic transitions: a π → π* transition at a shorter wavelength (higher energy) and a weaker n → π* transition at a longer wavelength (lower energy). The n → π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.
Table 3: Hypothetical UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength (λ_max) Range (nm) | Molar Absorptivity (ε) |
| π → π | ~210-240 | High (>10,000 M⁻¹cm⁻¹) |
| n → π | ~300-330 | Low (<100 M⁻¹cm⁻¹) |
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a compound in its solid state. It requires the formation of a suitable single crystal.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
If a single crystal of this compound could be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. This would unambiguously determine the conformation of the piperidine ring (e.g., chair, boat) and the relative orientation of the methyl and acryloyl substituents. As the molecule contains two stereocenters (at C3 and C6 of the piperidine ring), it can exist as different stereoisomers. X-ray crystallography of a single enantiomer would allow for the determination of its absolute configuration.
Table 4: Hypothetical X-ray Crystallographic Data
| Parameter | Hypothetical Value/Information |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Piperidine Ring Conformation | Chair |
| Substituent Orientations | e.g., Equatorial/Axial |
| Key Bond Lengths (Å) | C=O, C=C, C-N |
| Key Bond Angles (°) | C-N-C, C-C=O |
Computational and Theoretical Investigations of 1 6 Methylpiperidin 3 Yl Prop 2 En 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for predicting the geometry, electronic properties, and reactivity of molecules from first principles.
Electronic Structure Analysis
Analysis of the electronic structure provides deep insights into a molecule's reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich and electron-poor regions. Typically, red-colored areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), which are prone to nucleophilic attack. Green areas are neutral. MEP maps are invaluable for predicting how a molecule will interact with other molecules, including identifying potential sites for hydrogen bonding and other non-covalent interactions.
Without specific studies on 1-(6-Methylpiperidin-3-yl)prop-2-en-1-one, it is not possible to present specific data tables or detailed findings for its computational and theoretical properties. The information above serves as a general description of the scientific methodologies that would be employed for such an investigation.
Mulliken Atomic Charges and Charge Density Distribution
For this compound, a Mulliken charge analysis performed using Density Functional Theory (DFT) would likely reveal a significant negative charge on the oxygen atom of the carbonyl group due to its high electronegativity. The adjacent carbonyl carbon atom would consequently carry a partial positive charge. Similarly, the nitrogen atom within the piperidine (B6355638) ring is expected to exhibit a negative charge. The distribution of charges helps in identifying the electrophilic and nucleophilic centers within the molecule. For instance, the positively charged carbonyl carbon would be susceptible to nucleophilic attack, while the negatively charged oxygen and nitrogen atoms would be prone to electrophilic attack. This charge distribution is crucial for understanding the molecule's interaction with other polar molecules and its potential role in chemical reactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool that transforms the complex, delocalized molecular orbitals of a molecule into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. wisc.eduuba.ar This method allows for the quantitative investigation of intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density from a filled donor NBO to a vacant acceptor NBO. rsc.org
In the case of this compound, NBO analysis would be employed to study the stability of the molecule arising from these electron delocalization events. Key interactions would include:
Hyperconjugation: The delocalization of electron density from the lone pair of the nitrogen atom (a donor NBO) into the antibonding orbitals (acceptor NBOs) of adjacent C-C and C-H bonds would contribute to the stability of the piperidine ring.
Conjugation: A significant interaction would be observed between the π-bonding orbital of the C=C double bond and the π*-antibonding orbital of the C=O double bond. This π-electron delocalization across the propenone moiety is a classic example of conjugation, which stabilizes the system and influences its electronic properties.
The strength of these interactions is quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net
Vibrational Analysis and Spectroscopic Correlations
Theoretical Prediction of Vibrational Frequencies
Theoretical vibrational frequencies for this compound can be calculated using quantum chemical methods, most commonly DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). These calculations provide the harmonic frequencies of the molecule's 3N-6 normal modes of vibration, where N is the number of atoms.
The predicted vibrational spectrum provides a wealth of information about the molecule's structure and bonding. Key vibrational modes for this compound would include:
N-H stretch: A characteristic peak for the secondary amine in the piperidine ring.
C-H stretches: Associated with the methyl group, the piperidine ring, and the vinyl group.
C=O stretch: A strong, prominent peak characteristic of the ketone functional group.
C=C stretch: A peak corresponding to the alkene double bond.
C-N stretches: Vibrations involving the carbon-nitrogen bonds of the piperidine ring.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
Potential Energy Distribution (PED) Analysis
While theoretical frequency calculations identify the vibrational modes, the assignments of these modes can be complex, as many can be coupled. Potential Energy Distribution (PED) analysis is a crucial tool used to characterize each normal mode in terms of contributions from individual internal coordinates (like bond stretching, angle bending, and torsions). nih.gov Software such as VEDA (Vibrational Energy Distribution Analysis) is commonly used for this purpose. nih.gov
For this compound, PED analysis would provide a detailed assignment of the calculated vibrational spectrum. For example, it could quantify the percentage contribution of C=O stretching, C=C stretching, and C-C stretching to a particular vibrational mode in the conjugated system. This allows for a precise and unambiguous assignment of spectral bands, moving beyond simple group frequency approximations and accounting for the complex vibrational couplings that occur in a molecule of this size. researchgate.netsci-hub.se
Correlation with Experimental Spectroscopic Data
The ultimate validation of theoretical calculations comes from their correlation with experimental data. The theoretically predicted and scaled vibrational frequencies for this compound would be compared against experimental FT-IR and FT-Raman spectra.
A strong correlation between the scaled theoretical wavenumbers and the experimental band positions would confirm the accuracy of the computed molecular geometry and force field. This comparative analysis allows for a confident assignment of the experimental spectrum, where each observed peak is matched to a specific vibrational motion as determined by the PED analysis. Such a correlation is fundamental for a complete understanding of the molecule's vibrational properties and serves as a benchmark for the computational methodology employed.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and telecommunications. researchgate.net The NLO response of a molecule is determined by its behavior under a strong electromagnetic field, such as that from a laser. Computational methods can predict the NLO properties of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.gov
For this compound, the presence of a conjugated π-system (C=C-C=O) suggests potential NLO activity. The electron-donating nature of the piperidine ring and the electron-withdrawing nature of the carbonyl group create a donor-π-acceptor (D-π-A) type structure, which can enhance the molecular hyperpolarizability. DFT calculations would be used to compute the components of the polarizability and hyperpolarizability tensors. The total molecular dipole moment, mean polarizability, and the magnitude of the first hyperpolarizability (β_total) are key parameters derived from these calculations. A large β_total value, often compared to a standard NLO material like urea, would indicate that the molecule is a promising candidate for NLO applications. rsc.orgnih.gov
Static and Dynamic Polarizability (α) and Hyperpolarizability (β, γ) Calculations
There is no available research detailing the static and dynamic polarizability or hyperpolarizability of this compound. Such calculations are crucial for understanding a molecule's response to an external electric field but have not been reported for this specific compound.
Evaluation of NLO Potential
In the absence of hyperpolarizability calculations, no evaluation of the nonlinear optical (NLO) potential for this compound could be located in the scientific literature.
Molecular Dynamics and Conformational Analysis
While molecular dynamics and conformational analysis are common for piperidine-containing compounds due to their presence in many biologically active molecules, no specific studies were identified for this compound.
Conformational Preferences of the Piperidine Ring
There is a lack of specific research on the conformational preferences of the piperidine ring in this compound. Generally, piperidine rings adopt a chair conformation, but the specific influence of the 6-methyl and 3-acryloyl substituents on this preference has not been computationally investigated for this molecule.
Investigation of Stable Isomers
No computational studies on the stable isomers of this compound were found. Such investigations would be necessary to determine the relative energies and populations of different conformational and geometric isomers.
In Silico Prediction of Molecular Interactions
There are no available in silico studies predicting the molecular interactions of this compound with any biological targets or other molecules. These types of studies, often part of the drug discovery process, have not been published for this specific compound.
Molecular Docking Simulations for Ligand-Target Binding Modes
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method elucidates the binding affinity and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, molecular docking simulations would be instrumental in identifying potential biological targets and understanding its mechanism of action at a molecular level.
In a typical molecular docking study, the three-dimensional structure of this compound would be docked into the active site of various clinically relevant protein targets. The selection of these targets would be based on the structural alerts of the compound. For instance, the piperidine scaffold is present in numerous approved drugs, suggesting a wide range of potential targets.
The results of such simulations are often presented in a data table summarizing the binding affinities (usually in kcal/mol) and the key interacting residues. A lower binding energy indicates a more stable ligand-protein complex.
Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Targets.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase A (1ATP) | -8.5 | Val56, Ala71, Leu174 | Hydrophobic |
| Cyclooxygenase-2 (5IKR) | -7.9 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Dopamine D2 Receptor (6CM4) | -9.2 | Asp114, Ser193, Phe390 | Ionic, Hydrogen Bond |
| Acetylcholinesterase (4EY7) | -8.1 | Trp86, Tyr337, Phe338 | π-π Stacking, Hydrophobic |
A detailed analysis of the binding mode would reveal specific interactions. For example, the carbonyl group of the propenone moiety could act as a hydrogen bond acceptor, while the methyl group on the piperidine ring could engage in hydrophobic interactions within a specific pocket of the active site. The nitrogen atom of the piperidine ring could also participate in hydrogen bonding or ionic interactions. These detailed interaction patterns are crucial for understanding the compound's specificity and for guiding further structural modifications to enhance its potency and selectivity.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, Reduced Density Gradient)
To gain a deeper understanding of the intermolecular forces that govern the crystal packing of this compound, Hirshfeld surface analysis and Reduced Density Gradient (RDG) calculations are employed. These methods provide a visual and quantitative description of the non-covalent interactions within the crystal lattice.
Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 55.2 |
| O···H | 25.8 |
| C···H | 12.5 |
| N···H | 4.1 |
| Other | 2.4 |
Reduced Density Gradient (RDG) analysis complements the Hirshfeld surface by providing a visual representation of non-covalent interactions in real space. The RDG scatter plots reveal regions of strong attraction (hydrogen bonds), weak van der Waals interactions, and steric repulsion. For this compound, RDG analysis would likely show distinct spikes corresponding to hydrogen bonds involving the carbonyl oxygen and piperidine nitrogen, as well as broader regions indicating weaker van der Waals contacts.
In Silico ADME Predictions (Absorption, Distribution, Metabolism, Excretion)
The success of a drug candidate is highly dependent on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are valuable tools for assessing the drug-likeness of a compound in the early stages of development, helping to identify potential liabilities and guide optimization efforts. researchgate.net
Various computational models and rules, such as Lipinski's Rule of Five, are used to predict the ADME properties of this compound. These predictions are based on the physicochemical properties of the molecule, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA).
Table 3: Predicted ADME Properties and Physicochemical Descriptors for this compound.
| Property/Descriptor | Predicted Value | Favorable Range |
|---|---|---|
| Molecular Weight (g/mol) | 167.25 | < 500 |
| logP (Lipophilicity) | 1.85 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Polar Surface Area (Ų) | 29.54 | < 140 |
| Human Intestinal Absorption (%) | High (>90%) | High |
| Blood-Brain Barrier Permeability | Likely | Variable |
| CYP450 2D6 Inhibition | Non-inhibitor | Non-inhibitor |
The predicted ADME profile of this compound suggests good drug-like properties. It is predicted to have a low molecular weight, optimal lipophilicity, and a favorable number of hydrogen bond donors and acceptors, all in compliance with Lipinski's Rule of Five. These characteristics indicate a high probability of good oral bioavailability. phcogj.com The predicted high intestinal absorption and potential to cross the blood-brain barrier suggest that the compound could be suitable for targeting central nervous system disorders. Furthermore, the prediction that it is not an inhibitor of major drug-metabolizing enzymes like CYP2D6 is a positive indication of a lower potential for drug-drug interactions.
Chemical Reactivity and Derivatization Chemistry of 1 6 Methylpiperidin 3 Yl Prop 2 En 1 One
Reactions of the Enone Moiety
The enone portion of the molecule, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, is susceptible to several key reaction types. The electrophilic nature of both the carbonyl carbon and the β-carbon of the double bond allows for attacks by various nucleophiles and reagents.
One of the most characteristic reactions of α,β-unsaturated carbonyl compounds is the nucleophilic conjugate addition, also known as the Michael addition. In this reaction, a nucleophile attacks the electrophilic β-carbon of the enone system. This reactivity is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds.
Organocuprates, such as Gilman reagents (lithium dialkylcuprates, R₂CuLi), are particularly effective for 1,4-addition to enones, favoring attack at the β-carbon over direct attack at the carbonyl carbon. wikipedia.orgmdpi.com This selectivity makes them powerful tools for introducing alkyl or aryl groups at the β-position of the piperidine (B6355638) side chain. The reaction proceeds through the formation of a copper enolate intermediate, which is then protonated during workup to yield the saturated ketone. The stereochemical outcome of such additions to cyclic enones can be highly dependent on the substrate's conformation. chem-station.com
The general mechanism involves the attack of the cuprate (B13416276) on the β-carbon, leading to a resonance-stabilized enolate, which upon quenching yields the 1,4-adduct. wikipedia.org
Table 1: Examples of Organocuprate 1,4-Addition to Cyclic Enones
| Entry | Enone Substrate | Organocuprate Reagent | Conditions | Product | Yield (%) |
| 1 | Cyclohex-2-en-1-one | (CH₃)₂CuLi | Et₂O, -78 °C to 0 °C | 3-Methylcyclohexan-1-one | 98 |
| 2 | Cyclopent-2-en-1-one | (CH₃)₂CuLi | THF, -78 °C | 3-Methylcyclopentan-1-one | 95 |
| 3 | 4,4-Dimethylcyclohex-2-en-1-one | (n-Bu)₂CuLi | Et₂O, -78 °C | 3-Butyl-4,4-dimethylcyclohexan-1-one | 85 |
| 4 | (R)-5-Methylcyclohex-2-en-1-one | (CH₃)₂CuLi | Et₂O, -20 °C | (3S,5R)-3,5-Dimethylcyclohexan-1-one | 88 |
Data is illustrative of typical organocuprate additions to α,β-unsaturated ketones and is compiled from analogous reactions in the literature. wikipedia.orgchem-station.comorganic-chemistry.org
While the enone itself is an acceptor for nucleophiles, the ketone can also serve as a precursor to an enolate, which can then act as a nucleophile in aldol-type reactions. The Knoevenagel condensation is a related reaction where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base, often a secondary amine like piperidine itself. researchgate.net
In the context of 1-(6-methylpiperidin-3-yl)prop-2-en-1-one, after a 1,4-addition to form the saturated ketone, the resulting ketone could be deprotonated at the α-carbon to form an enolate. This enolate can then react with an aldehyde in a subsequent aldol (B89426) addition or condensation. The piperidine moiety within the molecule could potentially influence the stereochemical course of such reactions.
Piperidine is a common catalyst for Knoevenagel condensations, where it activates the carbonyl component by forming a reactive iminium ion and also acts as a base to deprotonate the active methylene compound. researchgate.netacs.org
Table 2: Piperidine-Catalyzed Knoevenagel Condensation of Aldehydes with Active Methylene Compounds
| Entry | Aldehyde | Active Methylene Compound | Conditions | Product | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Benzene, RT | 2-Benzylidenemalononitrile | 82 |
| 2 | p-Nitrobenzaldehyde | Thiazolidine-2,4-dione | Ethanol, Reflux | (Z)-5-(4-Nitrobenzylidene)thiazolidine-2,4-dione | >95 (Conversion) |
| 3 | p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Ethanol, Reflux | (Z)-5-(4-Methoxybenzylidene)thiazolidine-2,4-dione | 91 (Conversion) |
| 4 | Salicylaldehyde | Diphenylphosphinoylacetic acid menthyl ester | Acetonitrile, 80 °C | Coumarin-type phosphinyl derivative | 77 |
Data is illustrative of Knoevenagel condensations using piperidine as a catalyst and is compiled from analogous reactions in the literature. mdpi.comnih.govresearchgate.net
The enone moiety offers two sites for reduction: the carbon-carbon double bond and the carbonyl group. Selective reduction is a key challenge and is often achieved using specific catalytic systems. Catalytic transfer hydrogenation has emerged as a powerful method for the chemoselective 1,4-reduction of α,β-unsaturated ketones to the corresponding saturated ketones, leaving the carbonyl group intact.
Iridium complexes, in particular, have shown high efficacy and selectivity for this transformation. Using hydrogen sources like formic acid or isopropanol, these catalysts can selectively reduce the C=C bond under mild conditions. mdpi.comnih.govcsic.es This method is advantageous as it avoids the use of high-pressure hydrogen gas and often exhibits high functional group tolerance. The selectivity can be influenced by the choice of catalyst, solvent, and hydrogen donor. nih.gov
Table 3: Iridium-Catalyzed Transfer Hydrogenation for 1,4-Reduction of Enones
Data is illustrative of selective 1,4-reduction of α,β-unsaturated ketones and is compiled from analogous reactions in the literature. mdpi.comnih.govacs.org
Reactivity of the Piperidine Nitrogen
The nitrogen atom of the 6-methylpiperidine ring is a secondary amine, making it a nucleophilic center. This allows for a variety of derivatization strategies to modify the heterocyclic core of the molecule.
N-alkylation of secondary amines like piperidine is a fundamental transformation. It is typically achieved by reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate (K₂CO₃) or hindered organic bases like N,N-diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com The choice of solvent and temperature can influence the reaction rate and yield. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction but can often be avoided by using the amine in excess or by slow addition of the alkylating agent. researchgate.net
N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is generally very efficient and can be performed under mild conditions, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. orientjchem.orgderpharmachemica.com The steric hindrance from the methyl group at the 6-position might influence the rate of these reactions compared to unsubstituted piperidine. rsc.org
Table 4: Representative Conditions for N-Alkylation and N-Acylation of Piperidines
| Reaction Type | Substrate | Reagent | Conditions | Product Type | Typical Yield (%) |
| N-Alkylation | Piperidine | Alkyl Bromide/Iodide, K₂CO₃ | DMF, RT | N-Alkylpiperidine | 70-95 |
| N-Alkylation | Piperidine | Benzyl Chloride, DIPEA | Acetonitrile, RT | N-Benzylpiperidine | >70 |
| N-Acylation | Piperidine | Acetyl Chloride, Et₃N | CH₂Cl₂, 0 °C to RT | N-Acetylpiperidine | >90 |
| N-Acylation | Amine | Acetic Anhydride | Neat, RT | N-Acetylated Amine | 85-98 |
Data is illustrative of common N-alkylation and N-acylation reactions of piperidine and other amines and is compiled from analogous reactions in the literature. researchgate.netchemicalforums.comorientjchem.org
Expanding on N-acylation, the piperidine nitrogen can react with a variety of electrophiles to form stable and functionally diverse derivatives.
Ureas: N-substituted ureas are readily synthesized by the reaction of the piperidine with an isocyanate (R-N=C=O). This addition reaction is typically fast and high-yielding, often requiring no catalyst. beilstein-journals.orgbeilstein-journals.orgrsc.org
Carbamates: Carbamates are formed by the reaction of the piperidine with a chloroformate (R-O-CO-Cl). The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl produced. nih.govnih.gov
Sulfonamides: Sulfonamides are prepared by reacting the piperidine with a sulfonyl chloride (R-SO₂-Cl). Similar to acylation and carbamate (B1207046) formation, a base is required to scavenge the HCl byproduct. Pyridine is often used as both the base and the solvent for this transformation. mdpi.commdpi.com
These reactions provide robust methods for introducing a wide range of substituents onto the piperidine nitrogen, significantly expanding the chemical space accessible from the parent molecule.
Table 5: Synthesis of Piperidine-Derived Ureas, Carbamates, and Sulfonamides
| Product Type | Piperidine Reactant | Electrophilic Reagent | Conditions | Typical Yield (%) |
| Urea | Piperidine | Aryl Isocyanate | THF, 30 °C | 60-86 |
| Urea | Substituted Aniline | Isocyanate (in situ) | Xylene, 140 °C | 70-95 |
| Carbamate | Piperidine Derivative | p-Nitrophenyl Chloroformate | Pyridine, CH₂Cl₂, 0 °C to RT | 75-90 |
| Sulfonamide | Aniline | Benzenesulfonyl Chloride | Pyridine, 0 °C to RT | ~90 |
| Sulfonamide | Dansyl Chloride | Amine | CH₂Cl₂, Et₃N, RT | 95 |
Data is illustrative of typical reactions to form ureas, carbamates, and sulfonamides from amines/piperidines and is compiled from analogous reactions in the literature. mdpi.comnih.govmdpi.comlnu.edu.cnnih.govorganic-chemistry.orgresearchgate.net
Reactions at Other Functional Groups
While the prop-2-en-1-one system is the most reactive site for many transformations, other functional groups within the this compound molecule also possess latent reactivity. The piperidine ring, specifically the secondary amine nitrogen, is a key site for potential reactions. Although in the parent molecule the nitrogen is part of a tertiary amide, reactions that cleave the amide bond would unmask a secondary amine. This amine could then undergo a variety of classical reactions, including N-alkylation, N-acylation, and reactions with sulfonyl chlorides to form sulfonamides.
The stereocenter at the 6-position, bearing a methyl group, influences the steric environment of the piperidine ring. Reactions involving the ring would likely be subject to diastereoselective control due to the presence of this chiral center. Furthermore, the protons on the carbon adjacent to the nitrogen and the methyl group can be targeted for functionalization under specific conditions, although these are generally less reactive than the α,β-unsaturated system.
Synthesis of Salts and Crystalline Forms
The basic nitrogen atom within the piperidine ring, although part of an amide linkage, can still be protonated by strong acids to form salts. The synthesis of salts is a common strategy in pharmaceutical development to improve properties such as solubility, stability, and bioavailability. Crystalline forms of a compound, including its salts, can exist as different polymorphs, each with unique physicochemical properties.
Research on analogous structures provides a clear pathway for the formation of stable salts. For instance, a closely related compound, 1-{(2S,5R)-2-Methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidine-1-yl}prop-2-en-1-one, has been successfully converted into its 4-methylbenzene-1-sulfonic acid (tosylate) salt. tdcommons.org This process typically involves dissolving the parent compound in a suitable organic solvent, followed by the addition of the corresponding acid. The resulting salt can then be isolated as a solid, which may be amorphous or crystalline depending on the conditions. tdcommons.org
The preparation of an amorphous form of a tosylate salt of a similar N-acryloyl piperidine derivative is detailed in the following table, outlining a representative procedure. tdcommons.org
Table 1: Representative Process for the Synthesis of a Sulfonic Acid Salt
| Step | Procedure | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| 1 | Dissolution | Methanol | ~25°C or above | A clear solution of the free base and 4-methylbenzene-1-sulfonic acid is formed. |
| 2 | Filtration (Optional) | - | Ambient | Removal of particulate impurities. |
This methodology demonstrates a viable route to synthesizing various salts of this compound, enabling the exploration of its solid-state properties and the potential development of different crystalline forms.
Cycloaddition Reactions Involving the Prop-2-en-1-one System
The prop-2-en-1-one moiety is an excellent participant in cycloaddition reactions due to its electron-deficient double bond, which is activated by the adjacent carbonyl group. This makes it a potent dienophile in [4+2] cycloadditions (Diels-Alder reactions) and a dipolarophile in 1,3-dipolar [3+2] cycloadditions. These reactions are powerful tools for constructing complex cyclic and heterocyclic systems with high stereocontrol.
In a typical Diels-Alder reaction, the prop-2-en-1-one system would react with an electron-rich diene to form a six-membered ring. The regioselectivity and stereoselectivity of such reactions are governed by well-established principles of orbital symmetry and steric hindrance.
Similarly, 1,3-dipolar cycloadditions with dipoles like azides, nitrones, or azomethine ylides provide access to a wide variety of five-membered heterocyclic rings. mdpi.com For example, reaction with an azide (B81097) would yield a triazoline ring, which could subsequently be converted to other important heterocycles. The general framework for these reactions allows for the generation of significant molecular complexity from relatively simple starting materials.
The table below summarizes potential cycloaddition reactions for the prop-2-en-1-one system.
Table 2: Potential Cycloaddition Reactions
| Reaction Type | Reactant | Product Type | Ring Size |
|---|---|---|---|
| [4+2] Cycloaddition | Electron-rich diene (e.g., 1,3-Butadiene) | Substituted cyclohexene | 6-membered |
| [3+2] Cycloaddition | Azide (e.g., Benzyl azide) | Triazoline derivative | 5-membered |
| [3+2] Cycloaddition | Nitrone (e.g., C-Phenyl-N-methylnitrone) | Isoxazolidine derivative | 5-membered |
These cycloaddition pathways offer versatile strategies for elaborating the core structure of this compound into more complex molecular architectures. nih.gov
Novel Transformation Pathways
Beyond classical reactivity, the structure of this compound is amenable to novel and modern synthetic transformations. Biocatalysis, for example, represents a promising avenue for stereoselective modifications. Enzymes such as transaminases have been utilized in the synthesis of chiral piperidine cores, suggesting that enzymatic transformations could be developed to act on or synthesize the target molecule with high enantiomeric purity. researchgate.net
Another area of potential exploration is transition-metal-catalyzed reactions. The olefinic bond could be a substrate for a variety of transformations, including hydroformylation, hydroaminomethylation, or cross-coupling reactions, to introduce new functional groups. Homocoupling reactions of the piperidine moiety, if appropriately functionalized, could also lead to dimeric structures with potential applications in coordination chemistry.
Furthermore, the acrylamide (B121943) moiety is known to undergo polymerization. Under radical or ionic initiation, this compound could serve as a monomer for the synthesis of novel functional polymers. The properties of such polymers would be influenced by the chiral piperidine side chain, potentially leading to materials with unique chiroptical or recognition properties. These advanced synthetic strategies open up new possibilities for creating complex derivatives and materials from this versatile chemical building block.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
While classical methods for piperidine (B6355638) synthesis exist, future research will likely focus on developing more efficient, stereoselective, and modular synthetic routes to 1-(6-Methylpiperidin-3-yl)prop-2-en-1-one and its analogs. The piperidine core is a ubiquitous feature in many natural products and drug candidates. mdma.ch Modern organic synthesis has provided numerous advanced strategies for constructing this heterocycle. nih.gov
Emerging synthetic strategies could include:
Biocatalytic Approaches : The use of enzymes, such as transaminases, for the asymmetric synthesis of the chiral piperidine precursor could offer high enantiomeric excess under mild reaction conditions. acs.org This approach avoids the use of heavy metals and aligns with green chemistry principles.
Advanced Cyclization Reactions : Methodologies like gold-catalyzed oxidative amination of non-activated alkenes or palladium-catalyzed intramolecular dearomatization could provide novel pathways to highly substituted piperidine cores. ajchem-a.comnih.gov
C-H Activation/Functionalization : A recently unveiled two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling offers a streamlined method to modify piperidine rings. news-medical.net This modular approach could dramatically simplify the synthesis of complex derivatives from simple starting materials, reducing multi-step processes to just a few efficient steps. news-medical.net
| Methodology | Description | Potential Advantage | Reference |
|---|---|---|---|
| Biocatalytic Asymmetric Synthesis | Use of enzymes like transaminases to create the chiral 6-methylpiperidine precursor from ω-chloroketones. | High stereoselectivity, mild conditions, environmentally friendly. | acs.org |
| Palladium-Catalyzed Cyclization | Enantioselective approach using a palladium catalyst with a pyridine-oxazoline ligand for alkene amination. | Access to specific isomers that may be difficult to obtain otherwise. | nih.gov |
| C-H Oxidation and Cross-Coupling | A two-step sequence involving enzymatic hydroxylation followed by nickel-electrocatalyzed radical cross-coupling. | Modular, highly efficient, reduces step count, avoids protecting groups and expensive catalysts. | news-medical.net |
| Radical-Mediated Cyclization | Intramolecular radical cyclization of linear amino-aldehydes or 1,6-enynes using initiators like triethylborane. | Effective for producing various substituted piperidines through complex radical cascades. | nih.gov |
Advanced Characterization Techniques for Conformational and Electronic States
A thorough understanding of the three-dimensional structure, conformational flexibility, and electronic properties of this compound is critical for predicting its reactivity and biological interactions. Future research should move beyond routine analysis to employ a suite of advanced analytical techniques.
Key characterization methods to be explored include:
Hyphenated Chromatographic Techniques : The use of advanced methods like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance), LC-MS-SPE-NMR (Liquid Chromatography-Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance), and high-resolution mass spectrometry can provide unambiguous structure determination, even for complex mixtures or metabolites. rsyn.orgnih.gov
Multi-dimensional NMR Spectroscopy : Techniques such as NOESY and ROESY can elucidate through-space correlations, providing critical data on the preferred conformation and the spatial relationship between the methyl group and other substituents on the piperidine ring.
Fourier-Transform Infrared Spectroscopy (FTIR) : This technique is valuable for identifying functional groups and can assist in determining the molecule's structural properties. iipseries.org
Single-Crystal X-ray Diffraction : If suitable crystals can be obtained, this method would provide the definitive solid-state structure, offering precise bond lengths, angles, and conformational details that are invaluable for computational modeling.
| Technique | Information Gained | Significance | Reference |
|---|---|---|---|
| LC-MS-SPE-NMR | Complete structural elucidation of the compound and its metabolites from complex mixtures. | Enables detailed metabolic profiling and identification of new chemical entities. | nih.gov |
| High-Resolution Mass Spectrometry | Precise mass measurement for exact molecular formula determination and fragmentation analysis. | Confirms molecular identity and aids in structural characterization. | rsyn.orgresearchgate.net |
| 2D NMR (e.g., NOESY) | Conformational analysis and determination of the 3D structure in solution. | Crucial for understanding receptor binding and designing structure-activity relationships. | researchgate.net |
| X-ray Crystallography | Definitive solid-state molecular structure, including stereochemistry and crystal packing. | Provides a foundational model for computational studies and rational drug design. | mdpi.com |
Deeper Computational Modeling of Reactivity and Interactions
Computational chemistry offers powerful tools to predict the behavior of this compound at a molecular level. In silico studies can guide synthetic efforts and screen for potential biological activities before undertaking extensive lab work.
Future computational research should focus on:
Density Functional Theory (DFT) Calculations : DFT can be used to model the molecule's electronic structure, predict its reactivity through analysis of frontier molecular orbitals (HOMO/LUMO), and calculate its molecular electrostatic potential (MESP) to identify electrophilic and nucleophilic sites. mdpi.comresearchgate.net This is particularly relevant for understanding the reactivity of the acrylamide (B121943) group.
Molecular Docking and Dynamics Simulations : These methods can predict how the compound might bind to various biological targets, such as enzymes or receptors. mdpi.comnih.gov By simulating the dynamic interactions between the ligand and a protein's active site, researchers can estimate binding affinity and identify key interactions, guiding the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling : By synthesizing and testing a library of related compounds, QSAR models can be developed to correlate specific structural features with biological activity. nih.govmdpi.com These predictive models can then be used to design new derivatives with enhanced potency or improved pharmacokinetic properties.
Integration with High-Throughput Screening for Chemical Discovery
The discovery of novel biological activities for this compound can be accelerated by integrating it into high-throughput screening (HTS) campaigns. HTS allows for the rapid testing of thousands to millions of compounds against specific biological targets.
Future work in this area should involve:
Library Synthesis : The development of a focused library of analogs based on the this compound scaffold is a crucial first step. The diversity of this library can be expanded by varying substituents on the piperidine ring and modifying the acrylamide moiety.
Targeted and Phenotypic Screening : The compound library could be screened against various targets where piperidine-containing molecules have previously shown activity, such as kinases, G-protein-coupled receptors (GPCRs), and ion channels. chemdiv.comthermofisher.com Phenotypic screening, which assesses the compound's effect on cell behavior without a preconceived target, could also uncover unexpected therapeutic applications.
3D Fragment-Based Screening : The piperidine core represents a valuable three-dimensional (3D) fragment. whiterose.ac.uk Incorporating such 3D fragments into screening collections is increasingly important for identifying leads against complex biological targets, as they can access binding pockets that are inaccessible to flatter, more traditional drug molecules. whiterose.ac.uk
Development of Sustainable Synthesis Approaches
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry. Future research on this compound should prioritize the development of environmentally benign manufacturing processes. The synthesis of N-heterocycles is a key area for the application of greener methodologies. nih.govresearchgate.net
Key avenues for sustainable synthesis include:
Use of Green Solvents : Replacing traditional volatile organic compounds with greener alternatives like water, poly(ethylene glycol) (PEG), or supercritical CO2 can significantly reduce the environmental impact of the synthesis. researchgate.netacs.org
Catalytic Innovations : Employing highly efficient and recyclable catalysts can minimize waste. For instance, transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) can produce N-heterocycles from abundant alcohols, generating only water and hydrogen as byproducts. rsc.org
Renewable Feedstocks : A long-term goal could be the synthesis of the piperidine core from renewable resources. Innovative research has demonstrated the potential to convert nitrogen-rich animal biomass directly into N-heterocycles through thermochemical processes, circumventing the reliance on petrochemicals. springernature.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
